molecular formula C31H39F3O3S2 B165441 Tris(4-tert-butylphenyl)sulfonium triflate CAS No. 134708-14-8

Tris(4-tert-butylphenyl)sulfonium triflate

Cat. No. B165441
M. Wt: 580.8 g/mol
InChI Key: HHMQUQRJNPTPAJ-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of Tris(4-tert-butylphenyl)sulfonium triflate involves the use of DMSO as a solvent . It is also used as a cationic photoinitiator and a photoacid generator .


Molecular Structure Analysis

The molecular formula of Tris(4-tert-butylphenyl)sulfonium triflate is [ (CH3)3CC6H4]3SCF3SO3 . It has a CAS Number of 134708-14-8 and a molecular weight of 580.76 .


Physical And Chemical Properties Analysis

Tris(4-tert-butylphenyl)sulfonium triflate has a melting point of 250-253 °C (lit.) . It has a total acid of <2 × 10-3 mol/kg and a total base of <2 × 10-3 mol/kg .

Scientific Research Applications

Oxidation of Primary Alkyl Triflates

Alkoxy(N-tert-butylamino)(methyl)sulfonium triflates, related to tris(4-tert-butylphenyl)sulfonium triflate, have been prepared for the oxidation of primary alkyl triflates to aldehydes. This process provides a novel method for this type of oxidation, suggesting the existence of alkoxysulfilimines as intermediates (Kitagawa, Hideo et al., 2001).

Photoacid Generation Mechanism

Research on 1-(4-tert-butylphenyl)-tetrahydro-thiopyranium triflate, a compound similar to tris(4-tert-butylphenyl)sulfonium triflate, has helped understand its efficiency as a photoacid generator. This study provides insights into the reaction mechanism and potential applications in resist formulations (Carlos N. Sanramé et al., 2004).

Hypervalent Phosphorus(III) Centers

Trifluoromethylsulfonyloxy-(2,4,6-tri-tert-butylphenylimino)phosphine reacts with multifunctional ligands to form complexes. These complexes highlight the potential for electron-rich centers to behave as Lewis acids, a property relevant to tris(4-tert-butylphenyl)sulfonium triflate (Burford, N. et al., 2005).

Antimicrobial Activity and Toxicity

A study on tris(4-alkylphenyl)sulfonium, including tris(4-tert-butylphenyl)sulfonium, evaluated its antimicrobial activity and toxicity. The study compared different sulfonium compounds and provided insights into their potential as antimicrobial compounds with lower toxicity (Michiasa Hirayama, 2012).

Benzylic Triflates in Polymerization

Benzylic triflate esters, similar to tris(4-tert-butylphenyl)sulfonium triflate, have been used as initiators for the living polymerization of tetrahydrofuran. This study contributes to the understanding of polymer chemistry and materials science (H. Oike et al., 2000).

properties

IUPAC Name

trifluoromethanesulfonate;tris(4-tert-butylphenyl)sulfanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39S.CHF3O3S/c1-28(2,3)22-10-16-25(17-11-22)31(26-18-12-23(13-19-26)29(4,5)6)27-20-14-24(15-21-27)30(7,8)9;2-1(3,4)8(5,6)7/h10-21H,1-9H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMQUQRJNPTPAJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)[S+](C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39F3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584186
Record name Tris(4-tert-butylphenyl)sulfanium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(4-tert-butylphenyl)sulfonium

CAS RN

220155-94-2, 134708-14-8
Record name Sulfonium, tris[4-(1,1-dimethylethyl)phenyl]-, 1,1,1-trifluoromethanesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220155-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tris(4-tert-butylphenyl)sulfanium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
3
Citations
GH Ho, CJ Liu, CH Yen, MH Ho, SY Wu - Microelectronic engineering, 2008 - Elsevier
Photoresist outgassing is considered a possible source of contamination of optics in extreme ultraviolet (EUV) lithography at 13.5nm. We measured the relative proportions of ionic …
Number of citations: 11 www.sciencedirect.com
CP Yau, S Wang, ND Treat, Z Fei… - Advanced Energy …, 2015 - Wiley Online Library
Dithienogermole‐co‐thieno[3,4‐c]pyrroledione (DTG‐TPD) polymers incorporating chemically cross‐linkable sidechains are reported and their properties compared to a parent polymer …
Number of citations: 42 onlinelibrary.wiley.com
X Xie, G Mistlberger, E Bakker - Sensors and Actuators B: Chemical, 2014 - Elsevier
We present here an approach for light induced generation of lipophilic cation-exchangers in plasticized PVC membranes. Using camphorquinone as photosensitizer, a lipophilic …
Number of citations: 5 www.sciencedirect.com

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